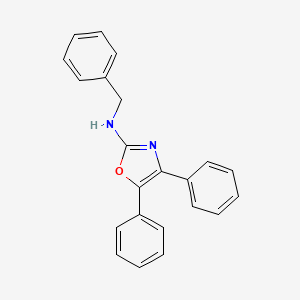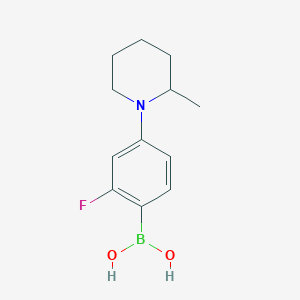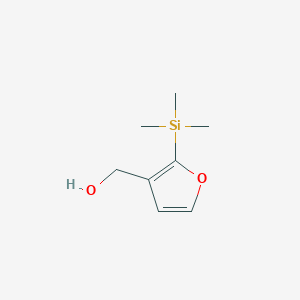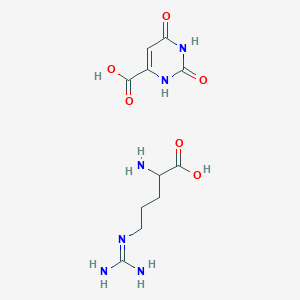
2-amino-5-(diaminomethylideneamino)pentanoic acid;2,4-dioxo-1H-pyrimidine-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-5-(diaminomethylideneamino)pentanoic acid;2,4-dioxo-1H-pyrimidine-6-carboxylic acid is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which combines amino acids and pyrimidine derivatives, making it a subject of interest in both chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-(diaminomethylideneamino)pentanoic acid;2,4-dioxo-1H-pyrimidine-6-carboxylic acid involves multiple steps, typically starting with the preparation of the amino acid derivative. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediate compounds. Common reagents used in the synthesis include various acids and bases, as well as catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound is usually carried out in large-scale reactors where precise control of reaction conditions is maintained. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product with the desired purity and yield.
化学反応の分析
Types of Reactions
2-amino-5-(diaminomethylideneamino)pentanoic acid;2,4-dioxo-1H-pyrimidine-6-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the type of reaction but generally require controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
科学的研究の応用
2-amino-5-(diaminomethylideneamino)pentanoic acid;2,4-dioxo-1H-pyrimidine-6-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in biological processes and its potential as a therapeutic agent.
Medicine: Investigated for its potential use in drug development and as a treatment for various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of 2-amino-5-(diaminomethylideneamino)pentanoic acid;2,4-dioxo-1H-pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system in which it is studied. The exact molecular targets and pathways involved vary depending on the specific application and the biological context.
類似化合物との比較
2-amino-5-(diaminomethylideneamino)pentanoic acid;2,4-dioxo-1H-pyrimidine-6-carboxylic acid can be compared with other similar compounds, such as:
2-amino-5-(diaminomethylideneamino)pentanoic acid: Shares a similar amino acid structure but lacks the pyrimidine derivative.
2,4-dioxo-1H-pyrimidine-6-carboxylic acid: Contains the pyrimidine derivative but lacks the amino acid component.
The uniqueness of this compound lies in its combined structure, which allows it to exhibit properties and activities that are distinct from those of its individual components.
特性
分子式 |
C11H18N6O6 |
|---|---|
分子量 |
330.30 g/mol |
IUPAC名 |
2-amino-5-(diaminomethylideneamino)pentanoic acid;2,4-dioxo-1H-pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C6H14N4O2.C5H4N2O4/c7-4(5(11)12)2-1-3-10-6(8)9;8-3-1-2(4(9)10)6-5(11)7-3/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H,(H,9,10)(H2,6,7,8,11) |
InChIキー |
HOIDOMQBCABXLA-UHFFFAOYSA-N |
正規SMILES |
C1=C(NC(=O)NC1=O)C(=O)O.C(CC(C(=O)O)N)CN=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-dimethyl-8-phenethyl-8,9-dihydropyrazino[2,1-f]purine-2,4,7(1H,3H,6H)-trione](/img/structure/B14079301.png)


![1-[(Propan-2-yl)oxy]-4-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14079316.png)
![13-Tert-butyl-12-(13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl)-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;cycloocta-1,5-diene;rhodium;tetrafluoroborate](/img/structure/B14079320.png)

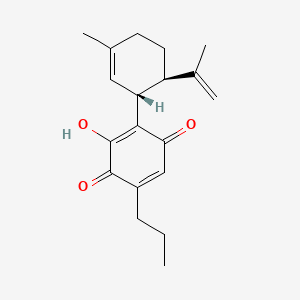
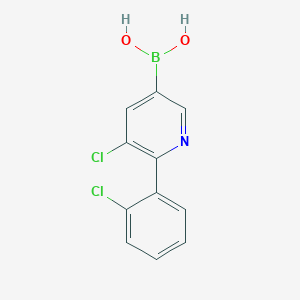
![[(3-Chloropyrazin-2-yl)oxy]acetic acid](/img/structure/B14079354.png)
![5-chloro-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B14079356.png)
